3-[(4-Fluorobenzyl)thio]-1-propanamine
Description
3-[(4-Fluorobenzyl)thio]-1-propanamine is a sulfur-containing aliphatic amine with a 4-fluorobenzylthio substituent at the third carbon of the propanamine backbone. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates, particularly in the synthesis of RyR2-stabilizing agents and other bioactive molecules . Its synthesis likely involves methods such as reductive alkylation of amines or Gabriel synthesis, as described for structurally related compounds (e.g., conversion of alkyl chlorides to phthalimides followed by deprotection) .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5H,1,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKSFMXCGLVJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653249 | |
| Record name | 3-{[(4-Fluorophenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-12-4 | |
| Record name | 3-[[(4-Fluorophenyl)methyl]thio]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933758-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(4-Fluorophenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(4-Fluorobenzyl)thio]-1-propanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula: C10H12FN2S
- Molecular Weight: 202.28 g/mol
- Structure: The compound features a propanamine backbone with a fluorobenzylthio group, which enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibitory Effects on Enzymes: The compound is believed to inhibit certain enzymes involved in neurotransmitter metabolism, potentially influencing conditions such as depression and anxiety.
- Antimicrobial Properties: Initial tests indicate that it may possess antimicrobial activity against specific bacterial strains.
The mechanism through which this compound exerts its effects involves:
Enzyme Interaction:
- The compound likely forms covalent bonds with nucleophilic sites on target enzymes, leading to inhibition or modification of their activity. This can alter metabolic pathways significantly.
Receptor Modulation:
- It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Data Table: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Neurotransmitter Modulation | Potential effects on serotonin and dopamine levels |
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
Case Study 1: Antidepressant Activity
A study investigated the effects of thioether derivatives on depressive behavior in rodent models. The results indicated that compounds with similar structures exhibited significant antidepressant-like effects, suggesting that this compound may have similar potential.
Case Study 2: Antimicrobial Efficacy
Research focused on the antibacterial properties of thioether compounds demonstrated that several derivatives showed effective inhibition against gram-positive and gram-negative bacteria. This supports the hypothesis that this compound could be developed as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorine and chlorine increase lipophilicity and binding affinity, while methoxy groups improve aqueous solubility .
- Synthesis : Reductive alkylation and Gabriel synthesis are common across analogues . For example, 3-[(4-methoxyphenyl)thio]propan-1-amine is synthesized via similar protocols to the 4-fluorobenzyl variant .
- Commercial Availability : The 4-chloro derivative has the highest supplier count (5 suppliers), suggesting broader industrial relevance .
Challenges and Limitations
- Data Gaps : Specific biological data for this compound are scarce, requiring extrapolation from analogues.
- Synthetic Complexity : Thiourea cyclization steps (e.g., using chloracetaldehyde for thiazole formation) may introduce scalability challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
